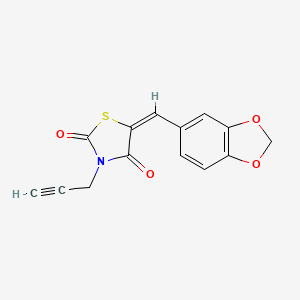

![molecular formula C15H15Br2NO B5090509 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide](/img/structure/B5090509.png)

1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide, also known as MTT, is a yellow tetrazolium salt that is widely used in scientific research. It is a popular reagent for assessing cell viability and proliferation, as well as measuring enzyme activity. In

Mecanismo De Acción

1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide is reduced by living cells to form formazan, a purple dye that is insoluble in water. The reduction of 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide to formazan is catalyzed by dehydrogenase enzymes that are present in the mitochondria of living cells. The amount of formazan produced is proportional to the number of living cells in the sample, making 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide a reliable indicator of cell viability and proliferation.

Biochemical and Physiological Effects:

1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide has no known biochemical or physiological effects on living cells. It is a non-toxic reagent that is widely used in cell-based assays.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide is its reliability as a cell viability and proliferation assay. It is a simple, easy-to-use reagent that can be used in a variety of cell types and experimental conditions. However, there are also limitations to the use of 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide. For example, 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide can only be used in living cells, so it cannot be used to measure cell death. Additionally, 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide can be affected by factors such as pH, temperature, and the presence of other reagents in the assay.

Direcciones Futuras

There are many potential future directions for research on 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide. One area of interest is the development of new methods for using 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide in cell-based assays. For example, researchers are exploring the use of 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide in 3D cell culture models, which may provide more accurate and representative results than traditional 2D cell culture models. Additionally, there is interest in developing new forms of 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide that can be used in different experimental conditions or that have improved sensitivity or selectivity. Overall, 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide is a powerful tool for scientific research that has many potential applications and directions for future study.

Métodos De Síntesis

1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide is synthesized by reacting 2,3-dimethyl-1-phenyl-5-pyrazolone with methyl iodide, followed by reaction with sodium hydride and 4-bromobenzaldehyde. The resulting product is then treated with hydrobromic acid to yield 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide. This synthesis method was first reported by Mosmann in 1983 and has since become the standard method for producing 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide.

Aplicaciones Científicas De Investigación

1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide is widely used in scientific research as a reagent for assessing cell viability and proliferation. It is used in many different fields, including cancer research, drug discovery, and toxicology. 1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide is particularly useful for measuring the effectiveness of anticancer drugs, as it can detect changes in cell viability and proliferation that may be indicative of drug activity. It is also used to measure enzyme activity, such as in the case of the mitochondrial enzyme succinate dehydrogenase.

Propiedades

IUPAC Name |

1-(4-bromophenyl)-2-(2,3-dimethylpyridin-1-ium-1-yl)ethanone;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrNO.BrH/c1-11-4-3-9-17(12(11)2)10-15(18)13-5-7-14(16)8-6-13;/h3-9H,10H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOJCPQZWMVZLV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=CC=C1)CC(=O)C2=CC=C(C=C2)Br)C.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-anilino-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5090446.png)

![1-(4-biphenylyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5090453.png)

![ethyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5090466.png)

![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide](/img/structure/B5090474.png)

![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5090480.png)

![2-butyl-5-{[4-(4-methylphenoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5090481.png)

![2-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]butyl acetate](/img/structure/B5090482.png)

![N-(4-ethylphenyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5090498.png)

![(3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5090500.png)

![2'-[(2,4-dichlorophenyl)amino]-6'-(diethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B5090519.png)

![[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5090525.png)